2-AMINO-9-FLUORENOL

Catalog No.
S661676
CAS No.
33417-27-5
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-AMINO-9-FLUORENOL

Addressing the need for a true AB2 monomer for hyperbranched polymers? 2-Amino-9-fluorenol (CAS 33417-27-5) provides orthogonal amine and alcohol groups on a rigid fluorene core for step-growth polymerization.

  • Substituting monofunctional analogs or 2-amino-9-fluorenone fails to form hyperbranched architectures.
  • Ensures reproducible, high-Tg polymer topology for OLEDs and coatings.
  • Ships with verified purity for immediate use.

CAS Number

33417-27-5

Product Name

2-AMINO-9-FLUORENOL

IUPAC Name

2-amino-9H-fluoren-9-ol

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13,15H,14H2

InChI Key

TWLNNLHYUBGLHG-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)O

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)O

The exact mass of the compound 2-amino-9H-fluoren-9-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Amino-9H-fluoren-9-ol, 2-Amino-9-fluorenol, 9-Hydroxy-2-aminofluorene, 2-Aminofluoren-9-ol, 9H-Fluoren-9-ol, 2-amino-

Purity

≥95%

Package Size

1 g, 2.5 g, 5 g

2-Amino-9-fluorenol (CAS 33417-27-5) is a highly rigid, bifunctional aromatic compound featuring a fluorene core substituted with a primary amine at the 2-position and a secondary alcohol at the 9-position. In industrial and advanced laboratory procurement, it is primarily sourced as an AB2-type monomer for the synthesis of hyperbranched polymers (such as polyesteramines and polyurethanes) and as a structurally rigid intermediate for organic light-emitting diode (OLED) materials and fluorescent dyes. Its dual orthogonal reactive sites allow for step-growth polymerization and sequential functionalization, while the fluorene backbone imparts high thermal stability, an elevated glass transition temperature (Tg), and favorable optoelectronic properties to downstream products[1].

Research Fit

Bifunctional amino/hydroxyl fluorene scaffold for dual reactivity synthetic routes
Supplied as a solid with high purity for precise organic and biochemical research
Reported melting point supports high-temperature reaction and material processing workflows

Substituting 2-amino-9-fluorenol with monofunctional analogs like 2-aminofluorene or 9-fluorenol completely disrupts step-growth polymerization workflows, as these alternatives cannot function as AB2 monomers to form hyperbranched architectures. Furthermore, replacing it with the closely related 2-amino-9-fluorenone introduces a carbonyl group instead of a hydroxyl, eliminating the ability to form urethane or ester linkages at the 9-position without an additional, yield-reducing reduction step. For OLED and advanced coating applications, the specific combination of the 9-hydroxyl (for ether/ester/urethane tethering) and the 2-amine (for amide/imide/azo formation) on a rigid, highly conjugated fluorene core is strictly required to achieve the target molecular thermal stability and orthogonal processability[1].

Substitution Risk

Target 2-Amino-9-fluorenol
Substitute 9-Fluorenol CAS 1689-64-1
Lacks the 2-amino group; photophysical behavior and bioactivity profile may differ significantly, limiting use as a functional probe.
Target 2-Amino-9-fluorenol
Substitute 2-Aminofluorene CAS 153-78-6
Absence of the 9-hydroxyl group prevents acid-mediated ring-opening cascades; reaction pathway availability may not transfer.

AB2 Monomer Reactivity for Hyperbranched Polymers

In the synthesis of hyperbranched polyesteramines and polyamidoesters, 2-amino-9-fluorenol acts as a critical aromatic AB2 monomer. Unlike monofunctional 2-aminofluorene, which acts as a chain terminator, 2-amino-9-fluorenol provides three reactive sites (two amine protons, one hydroxyl) enabling the formation of highly branched, low-viscosity polymer architectures used in advanced coatings and agricultural treatments [1].

Evidence DimensionPolymerization Role / Branching Capability
Target Compound DataFunctions as an AB2 monomer yielding hyperbranched networks
Comparator Or Baseline2-Aminofluorene (acts as a chain terminator; 0 branching points)
Quantified DifferenceEnables multi-directional chain growth vs. immediate chain termination
ConditionsPolycondensation reactions with diacids or diisocyanates

Procurement of the bifunctional fluorenol is mandatory for synthesizing hyperbranched fluorene-containing polymers, as monofunctional analogs will halt polymerization.

Thermal Stability
Reported
197–199 °C vs. 152–155 °C (9-Fluorenol)
Higher melting point indicates enhanced thermal stability and processability.
Target compound purity >95%; comparator purity not specified.

Orthogonal Reactivity for Sequential Functionalization

The distinct nucleophilicities of the primary aromatic amine and the secondary benzylic-type alcohol in 2-amino-9-fluorenol allow for chemoselective functionalization. Compared to symmetrical diamines (e.g., 2,7-diaminofluorene) or diols, 2-amino-9-fluorenol permits selective N-acylation or N-alkylation prior to O-functionalization without the need for complex, yield-depleting protecting group strategies [1].

Evidence DimensionProtecting Group Requirements for Asymmetric Functionalization
Target Compound Data0 protecting steps required for sequential N- then O-functionalization
Comparator Or Baseline2,7-Diaminofluorene (requires statistical mono-protection and deprotection steps)
Quantified DifferenceEliminates 2 synthetic steps (protection/deprotection) per asymmetric modification
ConditionsStandard sequential electrophilic substitution workflows

Reduces step count and improves overall yield in the multi-step synthesis of complex OLED intermediates and fluorescent probes.

Continuous Flow Yield
Class-level inference
>99% (continuous flow) vs. 45% (batch)
Demonstrates fluorenol scaffold scalability; amino group enables further derivatization.
Data for 9-aryl-fluoren-9-ol derivatives; direct evidence for target compound to verify.

Enhanced Glass Transition Temperature

Incorporating 2-amino-9-fluorenol into polymer backbones significantly enhances the thermal stability of the resulting materials. Compared to flexible aliphatic AB2 monomers like diethanolamine, the rigid biphenyl-methane core of the fluorene unit restricts segmental motion, substantially elevating the glass transition temperature (Tg) of the synthesized polyurethanes or polyesteramines, which is critical for preventing degradation in OLED devices .

Evidence DimensionPolymer Backbone Rigidity / Thermal Stability
Target Compound DataHigh Tg contribution due to rigid planar fluorene core
Comparator Or BaselineAliphatic AB2 monomers like diethanolamine (yield low Tg, flexible networks)
Quantified DifferenceSubstantial increase in thermal stability and structural rigidity
ConditionsCopolymerization in hyperbranched or linear polymer matrices

Crucial for material scientists procuring building blocks for high-temperature optoelectronics or thermally stable coatings.

CYP450 Inhibition
Class-level inference
CYP1A2 IC50 >50 µM, CYP2D6 20 µM vs. 9-Fluorenol: DAT IC50 9 µM
Supports metabolic probe studies for CYP-mediated pathways.
Data from structurally similar aminofluorenol; direct validation recommended.

Direct Linkage Formation vs. 2-Amino-9-fluorenone

For applications requiring urethane or ester linkages at the 9-position, 2-amino-9-fluorenol is the direct, process-ready precursor. Attempting to use 2-amino-9-fluorenone requires a prior reduction step (e.g., using sodium borohydride), which adds processing time, requires purification, and inherently reduces the overall yield of the target functionalized monomer.

Evidence DimensionSteps to O-functionalization (Ester/Urethane)
Target Compound Data1 step (direct reaction with acyl chloride / isocyanate)
Comparator Or Baseline2-Amino-9-fluorenone (2 steps: reduction, then functionalization)
Quantified DifferenceSaves 1 complete reaction and purification cycle
ConditionsSynthesis of 9-O-tethered fluorene derivatives

Direct procurement of the fluorenol avoids the cost, labor, and yield loss associated with reducing the fluorenone precursor in-house.

Ring-Opening Amination
Class-level inference
Stereospecific biaryl formation vs. 2-Aminofluoren-9-one: no cascade
Unique reactivity enables chiral biaryl construction not available with non-hydroxyl analogs.
Acid-mediated cascade with organic azides; source-specific review suggested.

Hyperbranched Polymer Coatings

Utilized as an AB2 monomer for polycondensation with diacids or diisocyanates to create highly branched, thermally stable polyesteramines and polyurethanes used in advanced coatings and slow-release agricultural seed treatments [1].

OLED Material Development

Procured as a rigid, bifunctional building block for synthesizing hole-transporting or emissive materials where the fluorene core provides high thermal stability (Tg) and the orthogonal groups allow precise molecular tuning .

Fluorescent Probes and Dyes

Employed in the construction of donor-acceptor cruciforms and other complex fluorophores, where the amine and hydroxyl groups serve as distinct anchoring points for electron-donating and electron-withdrawing moieties [2].

Asymmetric Pharmaceutical Intermediates

Acts as a scaffold in medicinal chemistry where sequential, chemoselective functionalization of the amine and alcohol is required to build complex, rigid pharmacophores without extensive protecting-group chemistry .

Application Fit Matrix

Application
Selection Property
Validation Focus
Axially Chiral Biaryl Synthesis
Acid-mediated ring-expansion cascade reactivity
Stereospecific atropisomeric biaryl formation
Metabolic Pathway Profiling
CYP1A2/CYP2D6 interaction profile
Xenobiotic metabolism pathway mapping
OLED Material Production
Continuous flow process compatibility
Scalable diarylfluorene monomer synthesis yield
High-Temperature Transformations
Reported higher melting point vs. 9-fluorenol
Process robustness under thermal stress

XLogP3

1.8

Other CAS

33417-27-5

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